2-(4-chlorobenzenesulfonyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enenitrile
Description
The compound 2-(4-chlorobenzenesulfonyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enenitrile (CAS: 929982-16-1) is a nitrile-containing derivative featuring a 1,3-benzodioxole core substituted with a nitro group at the 5-position and a 4-chlorobenzenesulfonyl group at the 2-position of the propenenitrile backbone.
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O6S/c17-11-1-3-12(4-2-11)26(22,23)13(8-18)5-10-6-15-16(25-9-24-15)7-14(10)19(20)21/h1-7H,9H2/b13-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWZSALHPLHKJU-WLRTZDKTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Disconnections
The target molecule dissects into three primary components:
Synthetic Precursor Selection
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4-Chlorobenzenesulfonyl chloride serves as the sulfonating agent due to its electrophilic reactivity.
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5-Nitro-1,3-benzodioxol-6-amine is a potential intermediate, though nitration of 1,3-benzodioxol-5-ol is more commonly reported.
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Malononitrile or cyanoacetic acid derivatives provide the nitrile functionality.
Stepwise Synthetic Routes
Nitration of 1,3-Benzodioxol-5-ol
The 6-nitro-1,3-benzodioxol-5-yl group is synthesized via directed nitration. A mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C selectively nitrates the 5-position of 1,3-benzodioxol-5-ol, yielding 6-nitro-1,3-benzodioxol-5-ol.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Nitration Agent | HNO₃ (90%)/H₂SO₄ (98%) |
| Reaction Time | 4–6 hours |
| Yield | 72–78% |
Sulfonylation with 4-Chlorobenzenesulfonyl Chloride
The nitro-substituted benzodioxol intermediate undergoes sulfonylation. Using 4-chlorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base, the sulfonyl group is introduced at the 2-position.
Optimized Parameters
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DCM |
| Base | Et₃N (2.2 equiv) |
| Temperature | 25°C (ambient) |
| Reaction Time | 12–16 hours |
| Yield | 65–70% |
Knoevenagel Condensation for Cyanoalkene Formation
The α,β-unsaturated nitrile is installed via Knoevenagel condensation. Reacting the sulfonylated benzodioxol derivative with malononitrile in refluxing ethanol catalyzed by piperidine forms the prop-2-enenitrile backbone.
Mechanistic Insights
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Enolate Formation : Malononitrile deprotonates to generate a nucleophilic enolate.
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Electrophilic Attack : The enolate attacks the carbonyl carbon of the sulfonylated benzodioxol ketone.
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Dehydration : Elimination of water yields the conjugated nitrile.
Reaction Data
| Parameter | Value |
|---|---|
| Catalyst | Piperidine (10 mol%) |
| Solvent | Ethanol (reflux) |
| Reaction Time | 8–10 hours |
| Yield | 60–68% |
Alternative Synthetic Pathways
Palladium-Catalyzed Cyanation
An alternative route employs palladium catalysis for nitrile introduction. Treating a brominated sulfonyl precursor with zinc cyanide (Zn(CN)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in dimethylformamide (DMF) at 100°C installs the nitrile group via cross-coupling.
Advantages
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Higher functional group tolerance.
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Avoids acidic conditions incompatible with nitro groups.
Limitations
One-Pot Tandem Synthesis
A patent-derived method (US6093732A) describes a one-pot approach combining sulfonylation, nitration, and cyanation. Using 4-chlorobenzenesulfonyl chloride, nitric acid, and trimethylsilyl cyanide (TMSCN) in acetonitrile achieves a 50–55% overall yield.
Key Observations
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TMSCN acts as a safe cyanide source.
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Temperature Control : Critical to prevent nitro group reduction.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Yield Optimization and Challenges
Critical Factors Affecting Yield
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Nitration Selectivity : Para-substitution by the benzodioxol oxygen directs nitration to the 6-position. Impurities arise if temperatures exceed 10°C.
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Sulfonylation Efficiency : Excess sulfonyl chloride (1.5 equiv) improves conversion but necessitates rigorous purification.
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Cyanation Side Reactions : Competing hydrolysis of nitriles in aqueous media mandates anhydrous conditions.
Scalability Considerations
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Batch Size : Reactions >10 g require slower reagent addition to control exotherms.
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Purification : Column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity.
Industrial and Environmental Considerations
Green Chemistry Metrics
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Atom Economy : 68% (Knoevenagel route) vs. 52% (Palladium route).
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E-Factor : 8.2 (solvent waste dominates).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl chloride group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Formation of nitroso derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of sulfonamide derivatives
Scientific Research Applications
Chemistry
This compound can be used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
The compound or its derivatives could be investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(4-chlorobenzenesulfonyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enenitrile exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities
Compounds sharing the 1,3-benzodioxole scaffold with nitro and cyano substitutions are notable for their crystallographic and intermolecular interaction properties. Key analogs include:
Key Observations :
- Electronic Effects : The target compound’s 4-chlorobenzenesulfonyl group introduces stronger electron-withdrawing effects compared to the methoxycarbonyl group in the methyl acrylate analog. This likely enhances electrophilicity at the nitrile group, affecting reactivity.
- Hydrogen Bonding : Unlike the methyl acrylate analog, which forms C-H⋯O hydrogen bonds and π-π interactions (centroid distance: 3.887 Å), the target compound’s sulfonyl group may promote alternative intermolecular interactions (e.g., S=O⋯H-C or S=O⋯π).
Crystallographic and Intermolecular Interaction Analysis
- Methyl Acrylate Analog (C₁₂H₈N₂O₆) : Forms C(8) chains via C-H⋯O bonds and weak π-π stacking. The benzodioxole ring is nearly planar (max deviation: 0.036 Å), favoring dense packing.
- Mercury CSD software could aid in predicting packing motifs.
Physicochemical Properties
- LogP and Solubility : The target compound’s logP is expected to be higher than the methyl acrylate analog (experimental logP ~2.5) due to the hydrophobic 4-chlorobenzenesulfonyl group. This contrasts with the thiazole-containing analog (XLogP3: 5.7), which has higher lipophilicity from aromatic chlorides.
- Hydrogen-Bond Capacity: The target lacks hydrogen-bond donors (unlike the amino-substituted analog), reducing solubility in polar solvents but enhancing membrane permeability.
Q & A
Q. Advanced
- Nitro-group reduction : Treat with H₂/Pd-C or NaBH₄ and monitor intermediates via LC-MS. Compare reduction kinetics in protic vs. aprotic solvents .
- Benzodioxol ring-opening : React with nucleophiles (e.g., amines) under acidic conditions and characterize products via HRMS and X-ray diffraction .
- Electrophilic substitution : Investigate regioselectivity of nitration/sulfonation on the benzodioxol ring using HNO₃/H₂SO₄ or SO₃ .
What computational methods are suitable for studying this compound’s electronic properties?
Q. Advanced
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict HOMO-LUMO gaps (e.g., ~4.2 eV) and charge distribution on the nitro group .
- Molecular docking : Screen for potential biological targets (e.g., enzymes with benzodioxol-binding pockets) using AutoDock Vina .
- MD simulations : Assess solvation effects on conformational stability in water vs. DMSO .
How can catalytic pathways involving this compound be mechanistically elucidated?
Q. Advanced
- In-situ spectroscopy : Use UV-vis or Raman spectroscopy to track palladium-catalyzed cyclization intermediates .
- Isotopic labeling : Introduce N in the nitro group to study its role in reductive cyclization via N NMR .
- Kinetic isotope effects (KIE) : Compare reaction rates with H-labeled substrates to identify rate-determining steps .
What are the stability challenges during storage, and how are degradation products analyzed?
Q. Basic
- Hydrolysis : The nitrile group may hydrolyze to carboxylic acids in humid conditions. Store under inert atmosphere (N₂/Ar) at –20°C .
- Photodegradation : Monitor UV-induced decomposition via HPLC with a C18 column (λ = 254 nm). Identify byproducts using HRMS .
How can synthetic byproducts or impurities be quantified and minimized?
Q. Advanced
- HPLC-MS/MS : Quantify sulfonamide or nitro-reduction byproducts with a limit of detection (LOD) < 0.1% .
- Crystallization screening : Use high-throughput platforms (e.g., Crystal16) to identify solvent systems that exclude impurities .
What structural modifications enhance the compound’s applicability in materials science?
Q. Advanced
- π-Conjugation extension : Introduce electron-withdrawing groups (e.g., –CF₃) to the benzodioxol ring to tune optoelectronic properties .
- Coordination chemistry : Complex with transition metals (e.g., Cu²⁺) via the nitrile group and study magnetic properties .
How are contradictions in crystallographic data resolved across studies?
Q. Advanced
- Hirshfeld surface analysis : Compare intermolecular interactions (e.g., C–H···O vs. π–π stacking) to explain packing differences .
- Twinned crystal refinement : Apply SHELXL to resolve overlapping reflections in low-quality datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
